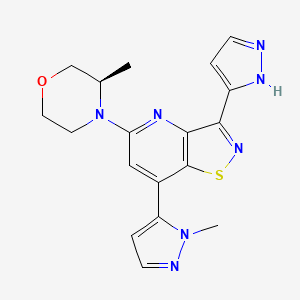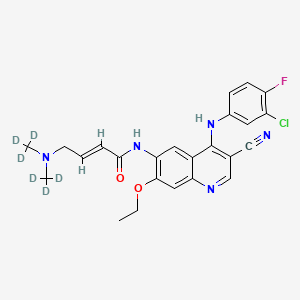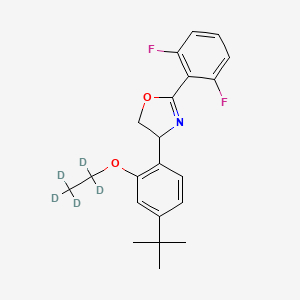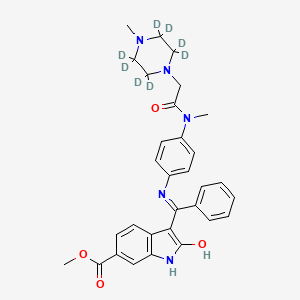![molecular formula C13H24N2O11 B12411462 [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea](/img/structure/B12411462.png)
[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea is a complex organic compound characterized by its multiple hydroxyl groups and a urea moiety. This compound is notable for its intricate stereochemistry, which involves multiple chiral centers, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea typically involves the following steps:
Formation of the oxane rings: This step involves the cyclization of appropriate precursors to form the oxane rings.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective oxidation reactions.
Formation of the urea moiety: The urea group is introduced through a reaction with an appropriate isocyanate or carbamate.
Industrial Production Methods
Industrial production of this compound may involve:
Large-scale cyclization reactions: Utilizing catalysts to enhance the efficiency of ring formation.
Continuous flow reactors:
Automated synthesis: Using robotic systems to precisely control reaction conditions and improve reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the hydroxyl groups or the urea moiety.
Substitution: Substitution reactions can occur at the hydroxyl groups or the urea nitrogen.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
Oxidized derivatives: Products with additional oxygen-containing functional groups.
Reduced derivatives: Products with modified hydroxyl or urea groups.
Substituted derivatives: Products with new functional groups replacing the original hydroxyl or urea groups.
Aplicaciones Científicas De Investigación
Chemistry
Stereochemistry studies: Due to its multiple chiral centers, it is used in research on stereochemical effects in reactions.
Catalysis: It can act as a ligand in catalytic reactions.
Biology
Enzyme inhibition: It is studied for its potential to inhibit specific enzymes due to its structural similarity to natural substrates.
Metabolic studies: Used to trace metabolic pathways involving similar compounds.
Medicine
Drug development: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Diagnostic tools: Used in the development of diagnostic assays due to its unique structure.
Industry
Material science: Utilized in the synthesis of advanced materials with specific properties.
Biotechnology: Employed in the development of biotechnological applications, such as biosensors.
Mecanismo De Acción
The mechanism of action of (2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-ylurea involves:
Binding to molecular targets: The compound binds to specific enzymes or receptors, inhibiting their activity.
Pathway modulation: It can modulate biochemical pathways by acting as a competitive inhibitor or an allosteric modulator.
Comparación Con Compuestos Similares
Similar Compounds
- [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]urea
- [(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]carbamate
Uniqueness
- Stereochemistry : The unique arrangement of chiral centers sets it apart from similar compounds.
- Functional groups : The presence of multiple hydroxyl groups and a urea moiety provides distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C13H24N2O11 |
|---|---|
Peso molecular |
385.33 g/mol |
Nombre IUPAC |
[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl](13C)urea |
InChI |
InChI=1S/C13H24N2O11/c14-13(23)15-11-8(21)7(20)10(4(2-17)24-11)26-12-9(22)6(19)5(18)3(1-16)25-12/h3-12,16-22H,1-2H2,(H3,14,15,23)/t3-,4-,5+,6+,7+,8-,9-,10-,11-,12+/m1/s1/i13+1 |
Clave InChI |
KYDLAYNPAKYQJH-LHNFAICWSA-N |
SMILES isomérico |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@@H]2O)O)N[13C](=O)N)CO)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)NC(=O)N)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-6-amino-2-[[(2S)-2-[[2-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethoxy]ethoxy]acetyl]amino]-3-phenylpropanoyl]amino]-N-[2-[[3-[3-[3-ethyl-8-(trifluoromethyl)quinolin-4-yl]phenoxy]phenyl]sulfonyl-methylamino]ethyl]hexanamide](/img/structure/B12411384.png)
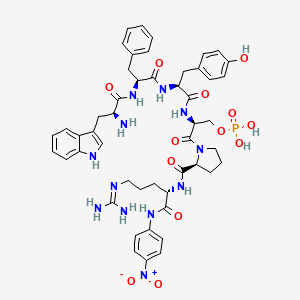
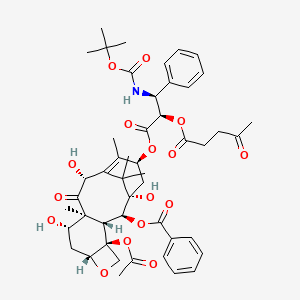
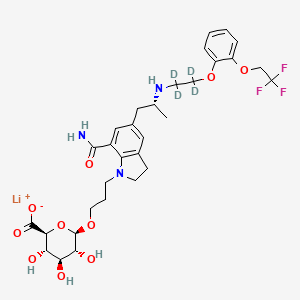
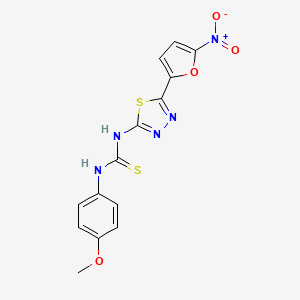
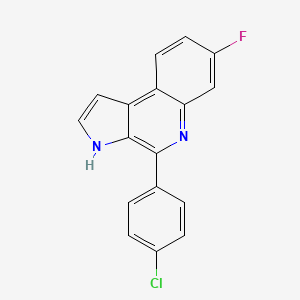
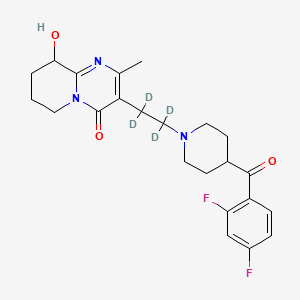
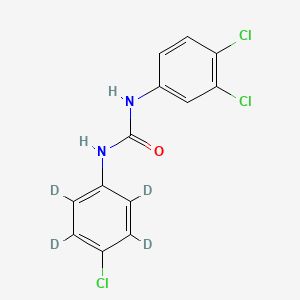
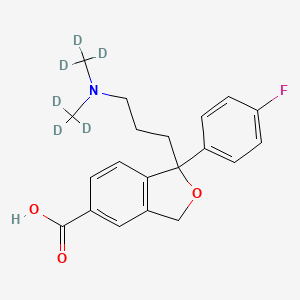
![(2S)-N-[4-(3-anilino-5-methyl-4-oxo-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-2-yl)pyridin-2-yl]-4,4-difluoro-2-(4-fluorophenyl)butanamide](/img/structure/B12411432.png)
